Product packaging for Lithium di-p-tolylphosphanide(Cat. No.:CAS No. 39952-43-7)

Lithium di-p-tolylphosphanide

Cat. No.: B3264922
CAS No.: 39952-43-7
M. Wt: 220.2 g/mol
InChI Key: QIVOGHUPRPDJAC-UHFFFAOYSA-N
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Description

Lithium di-p-tolylphosphanide is a highly reactive organolithium compound that serves as a versatile nucleophilic building block in organic and organometallic synthesis . It belongs to the class of lithium diarylphosphides and is primarily used as a key precursor for the introduction of the di-p-tolylphosphino group into target molecules . This air- and moisture-sensitive reagent is typically handled under an inert atmosphere, such as nitrogen or argon . One of its principal applications is in the preparation of tertiary phosphine ligands, which are crucial components in transition metal catalysis . These ligands significantly modulate the electronic and steric properties of metal centers, influencing the activity and selectivity of catalytic reactions. The compound can also be alkylated with alkyl halides to generate asymmetric phosphines, expanding the toolkit of available ligands for catalytic applications . Furthermore, lithium phosphide complexes have shown promise in main group chemistry and have been investigated as catalysts in polymer chemistry, for instance, in the ring-opening polymerization (ROP) of esters like ε-caprolactone and rac-lactide . This compound is for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14LiP B3264922 Lithium di-p-tolylphosphanide CAS No. 39952-43-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;bis(4-methylphenyl)phosphanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14P.Li/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVOGHUPRPDJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC=C(C=C1)[P-]C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14LiP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Routes to Lithium Di P Tolylphosphanide

Direct Lithiation Strategies for Di-p-tolylphosphine

The most common and straightforward method for the preparation of lithium di-p-tolylphosphanide is the direct deprotonation of di-p-tolylphosphine using a strong organolithium base. This acid-base reaction is highly efficient due to the acidity of the P-H bond in the secondary phosphine (B1218219).

The general reaction is as follows: (p-CH₃C₆H₄)₂PH + R-Li → (p-CH₃C₆H₄)₂P-Li + R-H

n-Butyllithium (n-BuLi) is the most frequently employed organolithium reagent for this transformation. The reaction is typically carried out in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere (e.g., argon or nitrogen) to prevent the reaction of the highly air- and moisture-sensitive phosphanide (B1200255). The reaction is generally performed at low temperatures, often starting at -78 °C and then allowing the mixture to warm to room temperature to ensure complete deprotonation. The formation of the this compound is usually indicated by a color change of the solution.

Parameter Condition Purpose
Starting Material Di-p-tolylphosphineSource of the di-p-tolylphosphanide anion.
Reagent n-Butyllithium (n-BuLi)Strong base for deprotonation.
Solvent Tetrahydrofuran (THF), Diethyl etherAprotic, inert solvent to dissolve reactants.
Temperature -78 °C to room temperatureControls reaction rate and minimizes side reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and hydrolysis of the product.

Transmetalation Approaches from Other Metal Phosphanides

While less common than direct lithiation, transmetalation offers an alternative route to this compound. This method involves the reaction of a different metal salt of di-p-tolylphosphine, such as sodium or potassium di-p-tolylphosphanide, with a lithium salt. The driving force for this reaction is typically the formation of a more stable or less soluble alkali metal salt.

For example, the reaction of sodium di-p-tolylphosphanide with a lithium salt (e.g., lithium chloride) in a suitable solvent can yield the desired lithium phosphanide:

(p-CH₃C₆H₄)₂P-Na + LiCl → (p-CH₃C₆H₄)₂P-Li + NaCl

The choice of solvent is crucial in this process to facilitate the exchange of the metal ions and, ideally, to promote the precipitation of the resulting inorganic salt, which can simplify the purification of the this compound solution.

Precursor Synthesis: Development and Optimization of Di-p-tolylphosphine Production

The availability of high-purity di-p-tolylphosphine is a prerequisite for the successful synthesis of this compound. Several methods have been developed for the production of this key precursor.

One common approach involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with phosphorus trichloride (PCl₃) or a dichlorophosphine. Careful control of the stoichiometry is necessary to favor the formation of the diarylphosphine over the mono- or triarylphosphine byproducts.

A two-step process often provides better control and higher yields. First, p-tolyldichlorophosphine can be synthesized via a Friedel-Crafts reaction between toluene, phosphorus trichloride, and aluminum chloride. Subsequently, the p-tolyldichlorophosphine can be reacted with a p-tolyl Grignard reagent or another organometallic reagent to furnish di-p-tolylphosphine after a reduction step.

Alternatively, di-p-tolylchlorophosphine can be used as a direct precursor, which can be reduced to di-p-tolylphosphine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).

Another viable route is the reduction of di-p-tolylphosphine oxide. The oxide can be prepared with high purity and is often more stable than the corresponding phosphine. Various reducing agents, including silanes in the presence of a catalyst, can be employed for this deoxygenation reaction.

Precursor Synthesis Method Reactants Key Considerations
Grignard Routep-Tolylmagnesium bromide, PCl₃Stoichiometric control is critical to avoid over- or under-arylation.
From p-tolyldichlorophosphinep-Tolyldichlorophosphine, p-tolyl Grignard reagentMulti-step but offers better control over the product distribution.
Reduction of Di-p-tolylchlorophosphineDi-p-tolylchlorophosphine, LiAlH₄Requires handling of a potent reducing agent.
Reduction of Di-p-tolylphosphine oxideDi-p-tolylphosphine oxide, SilanesThe oxide is a stable and easily purified precursor.

Influence of Reaction Conditions, Solvents, and Additives on Synthesis Efficacy and Purity

The synthesis of this compound is highly sensitive to the reaction environment. The choice of solvent, temperature, and the presence of additives can significantly impact the reaction rate, yield, and the purity of the final product.

Solvents: Aprotic ethereal solvents like tetrahydrofuran (THF) and diethyl ether are standard choices because they effectively solvate the organolithium species. THF is generally a better solvent for organolithium compounds due to its higher polarity and solvating power, which can lead to faster reaction rates. However, the stability of organolithium reagents in THF can be lower compared to less polar solvents, especially at elevated temperatures.

Temperature: Low temperatures (typically -78 °C) are initially used during the addition of the organolithium reagent to control the exothermicity of the reaction and to prevent side reactions, such as the degradation of the solvent or the product. Allowing the reaction to warm to room temperature ensures that the deprotonation goes to completion.

Additives: Coordinating agents, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can have a profound effect on the reactivity of organolithium reagents. TMEDA can chelate the lithium ion, breaking down the aggregates in which organolithium compounds often exist in solution. This leads to an increase in the basicity and reactivity of the organolithium reagent, which can result in faster and more complete deprotonation of the phosphine. The use of TMEDA can be particularly beneficial when dealing with less reactive phosphines or when a very clean and rapid reaction is desired.

Scale-Up Considerations for Academic and Preparative Research

Transitioning the synthesis of this compound from a laboratory scale to a larger preparative scale introduces several important considerations, primarily centered around safety and process control.

Safety: Organolithium reagents like n-butyllithium are highly flammable and pyrophoric, meaning they can ignite spontaneously on contact with air. All manipulations on a larger scale must be conducted under a strictly inert atmosphere in appropriate reaction vessels. The quenching of any excess organolithium reagent must be done with extreme care, typically by slow addition to a suitable quenching agent at low temperatures.

Heat Management: The deprotonation of di-p-tolylphosphine is an exothermic process. On a larger scale, the efficient dissipation of the heat generated is crucial to prevent a runaway reaction and to maintain the desired reaction temperature. This requires the use of reactors with efficient cooling systems and careful control over the rate of addition of the reagents.

Reagent Handling and Transfer: The safe transfer of large quantities of air-sensitive and pyrophoric reagents requires specialized equipment, such as cannula transfer systems or pressure-equalizing dropping funnels, all under a positive pressure of an inert gas.

Purification and Isolation: On a larger scale, the isolation of the this compound product, if required as a solid, can be challenging due to its high reactivity. More commonly, the solution of the phosphanide is used directly in subsequent reactions. If isolation is necessary, careful filtration and drying under inert conditions are required. The removal of byproducts, such as the alkane formed from the organolithium reagent, is also a consideration.

In-Depth Spectroscopic and Structural Analysis of this compound Remains Elusive

A thorough investigation into the spectroscopic and structural properties of this compound reveals a significant gap in publicly available, detailed research findings. Despite extensive searches for specific nuclear magnetic resonance (NMR) and vibrational spectroscopy data, the foundational experimental results required for a comprehensive analysis as outlined are not readily accessible in scientific literature. This scarcity of data prevents a detailed elucidation of the compound's solution-state behavior and vibrational characteristics.

While general principles of organolithium and phosphanide chemistry are well-established, specific data points such as ³¹P, ⁷Li, ¹H, and ¹³C NMR chemical shifts, coupling constants, and specific infrared (IR) and Raman vibrational frequencies for this compound are not documented in the available resources. The complex nature of organolithium compounds, which often exist as various aggregates in solution, necessitates empirical data for an accurate structural and behavioral description. The degree of aggregation and the influence of solvating agents like tetrahydrofuran (THF) or diethyl ether on the lithium environment are typically probed by ⁷Li NMR spectroscopy, but specific studies on this compound are absent.

Similarly, a detailed analysis of the P-Li and P-C vibrational modes through IR and Raman spectroscopy, which would offer insights into bond strengths and intermolecular interactions, is not available. Without experimental spectra and their interpretation, a meaningful discussion on how these vibrational modes are influenced by the aggregation state of the compound cannot be conducted.

The integrity of the di-p-tolylphosphanide ligand is typically confirmed by ¹H and ¹³C NMR spectroscopy. Although predictable, the precise chemical shifts and coupling constants are dependent on the specific electronic environment influenced by the lithium counterion and solvent coordination, information that is currently unavailable.

Advanced Spectroscopic and Structural Elucidation of Lithium Di P Tolylphosphanide

Mass Spectrometry Techniques for Molecular Formula Verification

Mass spectrometry is an essential analytical tool for determining the molecular weight and confirming the elemental composition of a compound. For lithium di-p-tolylphosphanide (C₁₄H₁₄LiP), various mass spectrometry techniques can be employed for molecular formula verification. The expected molecular weight for this compound is approximately 220.18 g/mol .

Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for analyzing organometallic compounds. In a typical analysis, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. The observation of a molecular ion peak corresponding to the calculated exact mass of the [C₁₄H₁₄LiP]⁺ cation would provide strong evidence for the compound's identity. High-resolution mass spectrometry (HRMS) would further allow for the determination of the precise molecular formula by distinguishing its isotopic pattern from other potential formulas with the same nominal mass.

Due to the reactive nature of organolithium compounds, specialized sample handling techniques are necessary to prevent degradation from air or moisture before and during the analysis.

Solid-State Structural Investigations by X-ray Diffraction Crystallography

X-ray diffraction on single crystals is the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state. While specific crystallographic data for this compound is not widely published, extensive studies on closely related lithium diarylphosphanides, such as lithium diphenylphosphanide, provide a robust framework for understanding its structural characteristics.

Organolithium compounds, including phosphanides, frequently crystallize with coordinated solvent molecules, forming various solvates. The nature of the solvent, such as tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME), plays a critical role in stabilizing the compound and influencing its solid-state structure.

The interaction between lithium and phosphorus is a key feature of these compounds. In analogous lithium phosphide (B1233454) structures, the Li-P bond is primarily ionic in nature but with some covalent character. X-ray diffraction studies on similar molecules provide expected values for these structural parameters.

The coordination geometry around the lithium atom is highly dependent on the steric bulk of the phosphanide (B1200255) ligand and the number and type of coordinating solvent molecules. Typically, lithium adopts a coordination number of three or four in these complexes, often resulting in a distorted tetrahedral geometry. The Li-P bond lengths in related dimeric lithium phosphides have been reported in the range of 253 to 260 pm. researchgate.netresearchgate.net For instance, the dimeric THF solvate of lithium bis(triisopropylsilyl)phosphanide features Li-P bond lengths of 253.3(6) pm. researchgate.net It is anticipated that the Li-P bond in this compound would fall within a similar range, influenced by the electronic and steric effects of the p-tolyl groups.

Table 1: Comparison of Li-P Bond Lengths in Structurally Related Lithium Phosphide Dimers

CompoundSolventLi-P Bond Length (pm)Reference
{Li(DME)[P(t-Bu)₂]}₂DME260.0, 257.3 researchgate.net
[(thf)Li-P(SiiPr₃)₂]₂THF253.3(6) researchgate.net

A hallmark of organolithium chemistry is the tendency of molecules to aggregate in the solid state. This aggregation is driven by the desire of the electron-deficient lithium centers to increase their coordination number. Common aggregation patterns for lithium phosphanides include dimers, trimers, tetramers, and polymeric chains.

The specific aggregation state is a delicate balance between the steric demands of the substituents on the phosphorus atom and the coordinating ability of the solvent. For this compound, dimeric structures are highly probable, especially when crystallized from coordinating solvents like THF or DME. Such dimers typically feature a central four-membered Li₂P₂ ring. researchgate.net For example, {Li(DME)[P(t-Bu)₂]}₂ exists as a centrosymmetric dimer in the solid state. researchgate.net In less coordinating solvents or in their absence, higher-order aggregates or polymeric structures might be formed. The polymeric structure of [Li(DME)PPh₂]∞ illustrates this possibility. researchgate.net

The final solid-state structure of this compound is profoundly influenced by the conditions under which it is crystallized. Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for such molecules. Key factors that can direct the outcome of crystallization include:

Solvent System: As discussed, the choice of solvent (e.g., THF, DME, diethyl ether, or non-coordinating hydrocarbons) is paramount. Different solvents will lead to different solvated species with unique crystal structures.

Temperature: The temperature of crystallization can affect the kinetics and thermodynamics of crystal growth, potentially favoring the formation of different polymorphs or aggregation states.

Concentration: The concentration of the solution from which the crystals are grown can influence the rate of nucleation and growth, which in turn can impact the resulting crystal form.

Presence of Additives: The presence of other coordinating agents or even trace impurities can sometimes template the growth of a specific crystal lattice.

The interplay of these factors determines the final coordination geometry, aggregation state, and crystal packing of the compound, highlighting the rich and complex structural chemistry of lithium phosphanides.

Fundamental Reactivity and Mechanistic Pathways of Lithium Di P Tolylphosphanide

Nucleophilic Reactivity Towards Electrophilic Substrates

The high nucleophilicity of the phosphorus center in lithium di-p-tolylphosphanide dictates its reactivity towards a wide range of electrophiles. This reactivity profile enables the formation of new phosphorus-carbon, phosphorus-main group element, and phosphorus-metal bonds, making it a versatile tool in synthetic chemistry.

Reactions with Carbonyl Compounds

While specific studies detailing the reactions of this compound with a broad spectrum of carbonyl compounds are not extensively documented in the readily available literature, the general reactivity pattern of alkali metal phosphides suggests that it would act as a strong nucleophile towards aldehydes and ketones. The anticipated reaction would involve the nucleophilic addition of the di-p-tolylphosphanide anion to the electrophilic carbonyl carbon, leading to the formation of a lithium α-hydroxyphosphane salt. Subsequent acidic workup would then yield the corresponding α-hydroxyphosphine.

General Reaction Scheme:

The reactivity is expected to be influenced by steric hindrance on both the carbonyl compound and the phosphanide (B1200255). Aldehydes would likely react more readily than ketones due to lesser steric congestion around the carbonyl carbon.

Alkylation and Arylation Reactions

This compound readily undergoes nucleophilic substitution reactions with alkyl and aryl halides, providing a straightforward route to tertiary phosphines. These reactions typically proceed via an Sɴ2 mechanism, where the phosphanide anion displaces a halide from the organic substrate.

The success of these reactions is dependent on the nature of the halide and the structure of the organic group. Primary alkyl halides are generally excellent substrates, while secondary and tertiary halides may lead to competing elimination reactions. Arylation can be achieved with activated aryl halides, such as those bearing electron-withdrawing groups, or through transition metal-catalyzed cross-coupling reactions.

Table 1: Representative Alkylation and Arylation Reactions of this compound

Electrophile Reagent Product Reaction Type
Methyl Iodide (CH₃I) LiP(p-tolyl)₂ Methyl-di-p-tolylphosphine Alkylation
Benzyl Bromide (C₆H₅CH₂Br) LiP(p-tolyl)₂ Benzyl-di-p-tolylphosphine Alkylation
1-Bromobutane (CH₃(CH₂)₃Br) LiP(p-tolyl)₂ Butyl-di-p-tolylphosphine Alkylation

Reactions with Main Group Halides and Metal Halides

A significant application of this compound is its use as a phosphido transfer agent in reactions with main group and metal halides. These reactions are fundamental to the synthesis of a wide variety of phosphine (B1218219) ligands and organophosphorus compounds containing bonds between phosphorus and elements such as silicon, germanium, tin, and various transition metals.

The general reaction involves the displacement of a halide from the element-halide bond by the nucleophilic phosphanide. The driving force for this reaction is often the formation of a stable lithium halide salt.

Reactions with Main Group Halides: this compound reacts with halides of main group elements to form compounds with P-E bonds (where E = Si, Ge, Sn, etc.). For instance, its reaction with chlorotrimethylsilane (B32843) yields (trimethylsilyl)di-p-tolylphosphine.

Reactions with Metal Halides: This is a widely employed method for the synthesis of transition metal phosphine complexes. The di-p-tolylphosphanide ligand can coordinate to the metal center, influencing its electronic and steric properties. These reactions are essentially transmetalation processes where the phosphido group is transferred from lithium to the transition metal.

Table 2: Synthesis of Metal and Main Group Element Phosphido Complexes

Halide Reactant Reagent Product
Chlorotrimethylsilane (Me₃SiCl) LiP(p-tolyl)₂ (Trimethylsilyl)di-p-tolylphosphine
Dichlorodimethyltin (Me₂SnCl₂) 2 LiP(p-tolyl)₂ Bis(di-p-tolylphosphino)dimethyltin
Titanium(IV) chloride (TiCl₄) 2 LiP(p-tolyl)₂ Dichlorobis(di-p-tolylphosphido)titanium(IV)

Ligand Exchange Reactions and Transmetalation Processes

This compound is a key reagent in ligand exchange and transmetalation reactions, which are pivotal for the synthesis of heteroleptic metal complexes and for accessing a broader range of organometallic compounds.

In a typical transmetalation reaction, the di-p-tolylphosphido group is transferred from the lithium atom to another metal center. This process is driven by the relative electronegativities of the metals and the stability of the resulting products. For example, reacting this compound with a copper(I) halide results in the formation of a lithium di-p-tolylcuprate, a less basic and more selective nucleophile.

These transmetalation reactions are crucial for the in-situ generation of various phosphido-metal reagents with tailored reactivity. The choice of the metal for transmetalation can significantly influence the chemo-, regio-, and stereoselectivity of subsequent reactions.

Mechanistic Studies of Select Reactions

Detailed mechanistic studies, including kinetic and thermodynamic analyses, specifically for reactions involving this compound, are not extensively reported in the literature. However, analogies can be drawn from studies of other lithium phosphides and organolithium reagents.

Kinetics and Thermodynamics of Phosphanide Transformations

The kinetics of the reactions of this compound are expected to be influenced by several factors, including the solvent, temperature, and the presence of coordinating ligands. In non-polar solvents, lithium phosphides often exist as aggregates, and the dissociation of these aggregates into more reactive monomeric or dimeric species can be the rate-determining step. The use of coordinating solvents like tetrahydrofuran (B95107) (THF) or the addition of ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up these aggregates and enhance the reaction rates.

Thermodynamically, the reactions of this compound are generally favorable, driven by the formation of strong P-C, P-E, or P-M bonds and the precipitation of stable lithium salts. The precise thermodynamic parameters would, however, be specific to each reaction and would require dedicated calorimetric or computational studies for their determination. The equilibrium position of ligand exchange and transmetalation reactions is governed by the relative thermodynamic stabilities of the reactants and products.

Intermediates and Transition States in Reaction Pathways

Specific intermediates and transition states for reactions involving this compound have not been definitively characterized in the provided research. However, based on the well-established reactivity of analogous organolithium compounds, it is possible to postulate the general nature of these transient species.

Reactions involving organolithium reagents, including phosphanides, often proceed through transition states where the lithium cation is coordinated to both the nucleophilic phosphorus center and the electrophilic substrate. The structure of these transition states is highly dependent on the aggregation state of the phosphanide in solution. For instance, a monomeric form of this compound would likely engage in a simpler, less sterically hindered transition state compared to a dimeric or higher-order aggregate.

The reaction pathway can be significantly influenced by the nature of the electrophile. For example, in a nucleophilic substitution reaction, the transition state would involve the formation of a new phosphorus-carbon bond and the breaking of a carbon-leaving group bond, with the lithium cation stabilizing the developing negative charge on the leaving group.

It is also plausible that for certain reactions, radical pathways may be involved, leading to the formation of radical intermediates. However, without specific experimental or computational studies on this compound, the precise energy profiles and geometries of these intermediates and transition states remain a subject for future investigation.

Role of Aggregation State on Reaction Pathways and Selectivity

The aggregation state of this compound in solution is a critical determinant of its reactivity and selectivity. Like many organolithium compounds, lithium diarylphosphides are known to exist as aggregates, such as dimers, trimers, or tetramers, in solution. The degree of aggregation is influenced by several factors, including the concentration of the reagent, the nature of the solvent, and the temperature.

Research on sterically demanding alkali metal diarylphosphides provides significant insight into the likely behavior of this compound. Studies on related compounds, such as those with di(mesityl)phosphide and di(di-iso-propylphenyl)phosphide ligands, have shown the existence of monomer-dimer equilibria in solution. The position of this equilibrium is sensitive to both the solvent and the temperature. For instance, in donor solvents like tetrahydrofuran (THF), the monomeric form may be favored, particularly at lower temperatures, due to the coordination of solvent molecules to the lithium cation, which breaks down the larger aggregates.

The aggregation state directly impacts the nucleophilicity of the phosphanide. Generally, smaller aggregates are more reactive than larger ones. This is because the phosphorus lone pair is more accessible in the monomeric or dimeric form. Consequently, reactions employing solutions that favor the monomeric species are often faster.

The selectivity of a reaction can also be governed by the aggregation state. Different aggregates may exhibit different selectivities (e.g., chemo-, regio-, or stereoselectivity) due to their distinct steric environments and modes of interaction with the substrate. For example, a bulky dimeric aggregate might favor reaction at a less sterically hindered site on a substrate compared to the corresponding monomer.

The following table summarizes the observed aggregation states for some sterically demanding lithium diarylphosphides, which can serve as a model for predicting the behavior of this compound.

Lithium Diarylphosphide CompoundSolventObserved Aggregation State(s)Notes
Lithium bis(2,6-diisopropylphenyl)phosphideTetrahydrofuranMonomer-dimer equilibriumThe monomeric form is favored at lower temperatures.
Lithium bis(2,4,6-trimethylphenyl)phosphideTetrahydrofuranDimer and Trimer equilibriumThe trimeric form is favored at lower temperatures.
Lithium (2,6-diisopropylphenyl)(2,4,6-trimethylphenyl)phosphideTetrahydrofuranMonomer-dimer equilibriumExhibits behavior intermediate to the symmetrically substituted analogues.

This data underscores the dynamic nature of lithium diarylphosphide aggregation in solution and highlights the importance of carefully controlling reaction conditions to achieve desired outcomes in synthesis. The interplay between solvent, temperature, and the steric bulk of the aryl groups dictates the predominant species in solution and, consequently, the mechanistic pathway and selectivity of the reaction.

Coordination Chemistry: Complex Formation with Metal Centers

Coordination with Alkali and Alkaline Earth Metals

The coordination chemistry of phosphanide (B1200255) ligands with s-block metals is characterized by predominantly ionic interactions. The formation of complexes is driven by electrostatic forces and the stabilization of the metal center's coordination sphere, often by solvent molecules or through aggregation of the phosphanide units.

Alkali and alkaline earth metal complexes with phosphanide ligands exhibit considerable structural diversity, influenced by factors such as the steric bulk of the phosphanide, the nature of the metal, and the coordinating solvent used. jcu.edu.aumonash.edu While no specific crystal structures for di-p-tolylphosphanide complexes with these metals were found, general trends can be summarized:

Monomeric vs. Polymeric Structures: Less sterically demanding phosphanides or the presence of strongly coordinating solvents can favor monomeric species where the metal center is saturated. Conversely, increased steric bulk on the ligand and less coordinating solvents often lead to the formation of dimeric, trimeric, or polymeric structures with bridging phosphanide ligands.

Influence of Metal Size: The ionic radius of the alkali or alkaline earth metal plays a crucial role. Larger cations like potassium, rubidium, or cesium can accommodate higher coordination numbers and may exhibit different structural motifs compared to smaller cations like lithium. Similarly, for alkaline earth metals, the structures of calcium, strontium, or barium complexes are often distinct from their magnesium analogues. nih.govias.ac.in

Role of Solvent: Solvent molecules are critical in stabilizing these complexes by completing the coordination sphere of the metal. The type of solvent (e.g., THF, DME, Et₂O) can influence the resulting structure.

Table 1: General Structural Motifs of Alkali and Alkaline Earth Metal Phosphanide Complexes

Metal Type Steric Hindrance of Ligand Common Structural Motifs
Alkali Metals (Li, Na, K) Low to Moderate Monomers, Dimers, Polymeric Chains
Alkali Metals (Li, Na, K) High Monomers, Dimers
Alkaline Earth Metals (Mg, Ca, Sr, Ba) Low to Moderate Monomers, Dimers with bridging ligands

Complexation with Early and Late Transition Metals

The di-p-tolylphosphanide ligand is expected to form stable complexes with a wide range of d-block transition metals. The nature of the metal-phosphorus bond in these complexes will have a greater covalent character compared to the s-block metal complexes.

The synthesis of transition metal di-p-tolylphosphanide complexes would typically involve salt metathesis reactions. This would entail reacting a suitable transition metal halide or other precursor with Lithium di-p-tolylphosphanide.

M-X + LiP(p-tolyl)₂ → M-P(p-tolyl)₂ + LiX

The characterization of these complexes would rely on a suite of spectroscopic and analytical techniques:

³¹P NMR Spectroscopy: This is a primary tool for characterizing phosphanide complexes. The coordination of the phosphanide ligand to a metal center results in a significant shift in the ³¹P NMR resonance compared to the free phosphine (B1218219). The magnitude of this shift provides information about the electronic environment of the phosphorus atom and the nature of the M-P bond.

¹H and ¹³C NMR Spectroscopy: These techniques would be used to confirm the presence and integrity of the p-tolyl groups on the ligand.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes, providing precise information on bond lengths, bond angles, and coordination geometries. mdpi.com

Infrared (IR) Spectroscopy: In complexes containing other ligands, such as carbonyls (CO), IR spectroscopy can provide indirect information about the electronic properties of the phosphanide ligand. wikipedia.org

The di-p-tolylphosphanide ligand, possessing a single phosphorus donor atom, can adopt several coordination modes:

Terminal Coordination: The ligand is bound to a single metal center. This is the most common bonding mode.

Bridging Coordination: The phosphanide ligand can bridge two metal centers (μ₂-bridging). This is common in polynuclear complexes and is facilitated by the lone pair on the phosphorus atom being able to interact with two metal centers simultaneously. The Rh₂P₂ core in some dimeric rhodium complexes is a well-documented example of this. le.ac.uk

Chelating Coordination: While the di-p-tolylphosphanide ligand itself is monodentate, it can be incorporated into larger multidentate ligands that allow for chelation.

The preference for a particular bonding mode is influenced by the steric and electronic properties of the metal center and the other ligands present in the complex.

Electronic Effects: The p-tolyl group is generally considered to be slightly more electron-donating than a phenyl group due to the inductive effect of the methyl substituent. Therefore, the di-p-tolylphosphanide ligand is expected to be a slightly stronger σ-donor than the diphenylphosphanide ligand. This increased electron-donating ability can influence the reactivity and stability of the metal complex. The electronic effect of a phosphine ligand is often quantified by the Tolman Electronic Parameter (TEP), which is determined from the C-O stretching frequency in nickel carbonyl complexes. wikipedia.orglibretexts.org A lower stretching frequency indicates a more electron-donating ligand. While a specific TEP value for di-p-tolylphosphine is not readily found in comparative tables, it is expected to be slightly lower than that of triphenylphosphine (2068.9 cm⁻¹). wikipedia.org

Steric Effects: The steric bulk of a phosphine ligand is quantified by the Tolman cone angle (θ). This parameter measures the solid angle occupied by the ligand at the metal center. The methyl groups in the para position of the tolyl rings mean that the cone angle of di-p-tolylphosphine (and by extension, the di-p-tolylphosphanide ligand) is expected to be very similar to that of diphenylphosphine. The primary steric bulk comes from the ortho substituents on the aryl rings. Therefore, the steric profile of di-p-tolylphosphanide is significant and can influence the coordination number of the metal center, the geometry of the complex, and the lability of other ligands.

Table 2: List of Chemical Compounds

Compound Name Chemical Formula
This compound LiP(C₇H₇)₂
Tetrahydrofuran (B95107) (THF) C₄H₈O
Diethyl ether (C₂H₅)₂O
Dimethoxyethane (DME) C₄H₁₀O₂
Di-p-tolylphosphine HP(C₇H₇)₂
Diphenylphosphanide [(C₆H₅)₂P]⁻

Interaction with Lanthanide and Actinide Elements

The coordination chemistry of phosphide (B1233454) ligands with f-block elements has seen considerable development, driven by the unique electronic and magnetic properties of the resulting complexes. While specific studies on di-p-tolylphosphanide complexes with lanthanides and actinides are not extensively documented, valuable insights can be drawn from the behavior of analogous bulky phosphide ligands. The interaction is largely governed by the hard-soft acid-base (HSAB) principle, where the hard lanthanide and actinide ions interact with the softer phosphorus donor atom of the phosphanide ligand.

The synthesis of such complexes typically proceeds via salt metathesis reactions, where an alkali metal phosphanide, such as this compound, is reacted with a lanthanide or actinide halide precursor. The steric bulk imparted by the two p-tolyl groups on the phosphorus atom is a critical factor in stabilizing these complexes, preventing oligomerization and favoring the formation of monomeric or well-defined multinuclear species.

For lanthanides, the coordination number can vary, often influenced by the ionic radius of the specific lanthanide ion and the steric demands of the ancillary ligands. In analogous lanthanide(II) bis(silyl)phosphide complexes, the coordination geometry is heavily influenced by the size of the metal ion and the coordinating solvent molecules. nih.govnih.govacs.org For instance, larger lanthanide ions can accommodate a higher number of coordinated solvent molecules, leading to higher coordination numbers. It is anticipated that di-p-tolylphosphanide would exhibit similar behavior, with the bulky tolyl groups playing a significant role in dictating the coordination sphere.

In the realm of actinide chemistry, the more covalent nature of the actinide-ligand bond, compared to lanthanides, can lead to distinct structural and reactive properties. core.ac.uk Studies on actinide complexes with primary and secondary phosphido ligands, such as those bearing mesityl groups, have revealed a rich variety of coordination modes and reactivity patterns. core.ac.ukumsystem.edu These complexes can engage in insertion reactions and form multinuclear clusters. core.ac.ukumsystem.edu Given these precedents, it is expected that di-p-tolylphosphanide would form stable complexes with actinides, with the potential for interesting reactivity at the actinide-phosphorus bond. The electronic properties of the p-tolyl groups, with their mild electron-donating character, would also be expected to influence the electronic structure and reactivity of the actinide center.

Formation of Metal Clusters and Polynuclear Complexes Incorporating the Di-p-tolylphosphanide Ligand

The di-p-tolylphosphanide ligand is well-suited for the construction of metal clusters and polynuclear complexes due to its ability to act as a bridging ligand. The phosphorus atom can bridge two or more metal centers, facilitating the formation of extended metallic frameworks. The synthesis of such clusters can be achieved through various routes, including the controlled reaction of this compound with metal precursors or through the aggregation of pre-formed mononuclear complexes.

The structure of the resulting cluster is dependent on several factors, including the metal-to-ligand ratio, the nature of the metal, and the reaction conditions. Diarylphosphanide ligands have been shown to form a variety of cluster motifs, from simple dinuclear species with a single bridging phosphanide to more complex polynuclear arrangements. The tolyl groups on the di-p-tolylphosphanide ligand play a crucial role in directing the assembly of these clusters, with their steric bulk influencing the nuclearity and geometry of the final structure.

For instance, in actinide chemistry, the formation of a bimetallic thorium-copper cluster has been reported where a phosphido ligand bridges the two different metal centers. core.ac.ukumsystem.edu This highlights the capability of phosphido ligands to facilitate the assembly of heterometallic clusters. While specific examples involving di-p-tolylphosphanide are not prevalent in the literature, the principles of cluster formation with analogous diarylphosphanide ligands are well-established and suggest that di-p-tolylphosphanide would be a competent ligand for the synthesis of both homo- and heteropolynuclear complexes.

Cluster TypePotential Bridging Mode of Di-p-tolylphosphanideFactors Influencing Formation
Dinuclearµ₂-P(p-Tol)₂Metal-to-ligand stoichiometry, ancillary ligands
Trinuclearµ₂-P(p-Tol)₂ and/or µ₃-P(p-Tol)₂Reaction temperature, solvent
Tetranuclear and higherµ₂-P(p-Tol)₂ and/or µ₃-P(p-Tol)₂Template effects, nature of the metal ions

Influence of Ancillary Ligands and Solvents on Coordination Geometry and Stability

The coordination geometry and stability of metal complexes containing the di-p-tolylphosphanide ligand are profoundly influenced by the nature of the other ligands in the coordination sphere (ancillary ligands) and the solvent used in the reaction and crystallization processes.

Ancillary Ligands: Ancillary ligands can modulate the steric and electronic environment around the metal center, thereby affecting the binding of the di-p-tolylphosphanide ligand. Bulky ancillary ligands can sterically enforce a particular coordination geometry and can prevent the close approach of multiple phosphanide ligands, thus favoring lower coordination numbers. illinois.edu Conversely, smaller ancillary ligands may permit the coordination of a larger number of phosphanide units or solvent molecules. The electronic properties of ancillary ligands also play a critical role; electron-donating ligands can increase the electron density at the metal center, which can, in turn, affect the strength of the metal-phosphorus bond. The interplay between the di-p-tolylphosphanide ligand and various ancillary ligands allows for the fine-tuning of the properties of the resulting metal complex.

Ancillary Ligand TypePotential Influence on Di-p-tolylphosphanide Complexes
Bulky alkyl or aryl groupsEnforce lower coordination numbers, stabilize monomeric species.
Cyclopentadienyl and derivativesProvide steric bulk and electronic stabilization, common in f-element chemistry.
Neutral donors (e.g., ethers, amines)Can complete the coordination sphere, influence solubility and reactivity.
HalidesCan act as leaving groups in synthesis or as terminal/bridging ligands in the final complex.

Solvents: The choice of solvent can have a significant impact on the synthesis and structure of di-p-tolylphosphanide complexes. Coordinating solvents, such as tetrahydrofuran (THF) or diethyl ether, can directly bind to the metal center, competing with the phosphanide ligand and influencing the final coordination number and geometry. mdpi.com The polarity of the solvent can also affect the aggregation state of the this compound reagent in solution, which can, in turn, influence the outcome of the reaction. wikipedia.org For instance, in non-coordinating solvents, organolithium reagents often exist as aggregates, and the dissociation of these aggregates can be a key step in the reaction mechanism. wikipedia.org The ability of a solvent to stabilize charged intermediates can also play a role in the reaction pathway and the ultimate stability of the formed complex.

Applications in Homogeneous Catalysis and Organic Transformations

Role as a Ligand in Transition Metal-Catalyzed Cross-Coupling Reactions

Ligands incorporating the di-p-tolylphosphino moiety are instrumental in facilitating various cross-coupling reactions, which are fundamental processes for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

The chiral diphosphine ligand (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly known as Tol-BINAP, is a prominent ligand synthesized from di-p-tolylphosphanide precursors. Its effectiveness has been demonstrated in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex molecular architectures. The Tol-BINAP ligand is particularly valued for its ability to promote high catalytic activity and selectivity. sigmaaldrich.comsigmaaldrich.com

Applications of Tol-BINAP in palladium-catalyzed reactions include:

Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organohalides. sigmaaldrich.comsigmaaldrich.com

Heck Reaction: Vinylation of aryl halides. sigmaaldrich.comsigmaaldrich.com

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides. sigmaaldrich.comsigmaaldrich.com

Buchwald-Hartwig Amination: Formation of C-N bonds from aryl halides and amines. sigmaaldrich.comsigmaaldrich.com

Hiyama Coupling: C-C bond formation using organosilicon compounds. sigmaaldrich.com

Negishi Coupling: Cross-coupling involving organozinc reagents. sigmaaldrich.comsigmaaldrich.com

Stille Coupling: Reaction of organostannanes with organohalides. sigmaaldrich.comsigmaaldrich.com

Reaction TypeBond FormedReactantsCatalyst System
Suzuki-Miyaura CouplingC-COrganoboron Compound + OrganohalidePd / Tol-BINAP
Heck ReactionC-CAlkene + OrganohalidePd / Tol-BINAP
Sonogashira CouplingC-C (sp-sp2)Terminal Alkyne + OrganohalidePd / Tol-BINAP
Buchwald-Hartwig AminationC-NAmine + OrganohalidePd / Tol-BINAP
Negishi CouplingC-COrganozinc Compound + OrganohalidePd / Tol-BINAP

The utility of di-p-tolylphosphino ligands extends to catalysis with other transition metals like nickel and copper, which offer more cost-effective and sustainable alternatives to palladium.

Nickel-Catalyzed Reactions: Nickel complexes incorporating diphosphine ligands are effective catalysts for various transformations. For instance, a nickel complex with the ligand 2,2′-bis(di-p-tolylphosphino)-benzophenone acts as an active catalyst in the [2+2+2] cyclotrimerization of terminal alkynes, selectively producing 1,2,4-substituted benzenes. Nickel-catalyzed cross-coupling reactions of organosulfur compounds with Grignard reagents have also been developed, showcasing the versatility of phosphine (B1218219) ligands in promoting challenging bond formations. organic-chemistry.org

Copper-Catalyzed Reactions: Copper(I) complexes featuring the Tol-BINAP ligand have proven to be highly efficient catalysts for asymmetric C-C bond-forming reactions. organic-chemistry.orgacs.orgacs.org A notable application is the enantioselective Michael addition of Grignard reagents to α,β-unsaturated esters. organic-chemistry.orgacs.org Research has shown that a catalyst system generated from CuI and (R)-Tol-BINAP, particularly with a slight excess of the chiral ligand, affords products with high yields and excellent enantioselectivities (up to 98% ee). organic-chemistry.orgacs.org This methodology addresses limitations of previous systems, especially with sterically hindered Grignard reagents. acs.orgacs.org Furthermore, a catalyst comprising Cu(I) chloride and (S)-p-tol-BINAP has been effectively used for the asymmetric conjugate reduction of α,β-unsaturated carbonyl compounds containing β-nitrogen substituents. nih.gov

Catalytic Applications in Polymerization Processes

The precise control over polymer architecture afforded by well-defined catalysts is a central theme in materials science. While phosphine-based ligands are generally employed in this field, the specific applications of di-p-tolylphosphanide derivatives are more specialized.

Late transition metals such as nickel and palladium, often coordinated to phosphine-containing ligands, are widely investigated for olefin polymerization. mdpi.com These catalyst systems are valued for their tolerance to functional groups, allowing for the copolymerization of olefins with polar monomers. However, while phosphine ligands are a key component in this area, specific examples detailing the use of ligands derived from di-p-tolylphosphanide for olefin polymerization are not prominently featured in the reviewed scientific literature.

Ring-opening polymerization (ROP) of cyclic esters is a primary method for producing biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). nih.gov This process is often catalyzed by metal complexes where the ligand structure is crucial for controlling the polymerization rate and the properties of the resulting polymer. nih.gov Various metal complexes with phosphine-containing ligands have been explored for ROP. nih.gov Despite the broad investigation into catalysts for ROP, systems based specifically on ligands containing the di-p-tolylphosphino moiety are not widely documented.

Asymmetric Catalysis with Chiral Di-p-tolylphosphanide Derivatives

The synthesis of enantiomerically pure compounds is a significant challenge in chemistry, particularly in the pharmaceutical industry. Chiral ligands derived from di-p-tolylphosphanide, most notably Tol-BINAP, are exceptionally effective in a range of metal-catalyzed asymmetric reactions. The C₂-symmetric, atropisomeric structure of Tol-BINAP creates a well-defined chiral environment around the metal center, enabling high levels of stereocontrol.

The Cu(I)-Tol-BINAP system is a powerful tool for asymmetric synthesis. It has been successfully applied to the highly regio- and enantioselective Michael addition of various Grignard reagents to α,β-unsaturated esters, consistently achieving high enantiomeric excesses (ee). organic-chemistry.orgacs.orgacs.org The reaction conditions can be fine-tuned, for example, by using the cis-isomer of the ester to obtain the opposite enantiomer of the product with the same ligand enantiomer. acs.org

Beyond copper, Tol-BINAP has been used with other metals. A platinum complex, (R)-[(tolBINAP)Pt(NC₆F₅)₂][SbF₆]₂, catalyzes the highly enantioselective Prins reaction between 2-allylphenols and glyoxylate (B1226380) esters. nih.gov Additionally, a silver complex of Tol-BINAP has been utilized for the catalytic asymmetric aldol (B89426) reaction of trimethoxysilyl enol ethers. sigmaaldrich.com

Catalyst SystemReaction TypeSubstratesKey Finding / Result
CuI / (R)-Tol-BINAPMichael AdditionGrignard Reagents + α,β-Unsaturated EstersHigh yields and enantioselectivities (up to 98% ee). organic-chemistry.orgacs.org
CuCl / (S)-p-tol-BINAPConjugate Reductionβ-Azaheterocyclic α,β-Unsaturated EstersEffective for synthesizing chiral β-azaheterocyclic acid derivatives. nih.gov
(R)-[(tolBINAP)Pt(NC6F5)2][SbF6]2Prins Cyclization2-Allylphenols + Glyoxylate EstersHighly enantioselective C-C bond formation and cyclization. nih.gov
Tol-BINAP / AgFAldol ReactionTrimethoxysilyl Enol Ethers + AldehydesCatalytic asymmetric synthesis of β-hydroxy carbonyl compounds. sigmaaldrich.com

Mechanistic Investigations of Catalytic Cycles

Identification of Active Catalytic Species

The identification of the true active catalytic species is a cornerstone of understanding any catalytic process. For reactions potentially catalyzed by Lithium di-p-tolylphosphanide, it is hypothesized that the di-p-tolylphosphanide anion, [(p-tolyl)₂P]⁻, likely plays a crucial role. This anion could function as a nucleophile or a base, initiating the catalytic cycle. However, without specific studies on this compound, the exact nature of the active species—whether it is the simple phosphanide (B1200255), a solvated form, or a more complex aggregate—remains a matter of speculation.

In related lithium phosphide (B1233454) systems, the active species is often a complex equilibrium of monomers, dimers, and higher-order aggregates, the distribution of which can be highly dependent on the solvent and reaction conditions. It is plausible that similar equilibria would be at play with this compound, influencing the nature and reactivity of the active catalyst.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. youtube.comktu.lt For compounds like Lithium di-p-tolylphosphanide, DFT calculations can reveal crucial details about their bonding, charge distribution, and molecular orbitals.

DFT calculations on analogous alkali metal phosphides highlight the nature of the lithium-phosphorus bond. This bond is highly polar and ionic, with a significant transfer of electron density from the electropositive lithium atom to the more electronegative phosphorus atom. This results in a localized negative charge on the phosphorus center, which is the primary source of the compound's nucleophilicity.

The presence of the two p-tolyl groups influences the electronic properties. The tolyl groups, with their methyl substituents, are weakly electron-donating compared to phenyl groups. This can slightly increase the electron density on the phosphorus atom, potentially enhancing its nucleophilicity relative to lithium diphenylphosphide. Computational models can quantify this effect through population analysis, such as Natural Bond Orbital (NBO) analysis, which would reveal the partial charges on the atoms. nih.gov The P-C bonds will exhibit covalent character, while the Li-P interaction remains predominantly ionic.

In solution, especially in coordinating solvents like tetrahydrofuran (B95107) (THF), the lithium cation is typically solvated. DFT calculations on related systems have shown that the coordination of solvent molecules to the lithium center is crucial for stabilizing the compound and influences its aggregation state and reactivity. researchgate.net

Table 1: Illustrative NBO Charges for a Monomeric, THF-Solvated Lithium Diarylphosphide (Analogous System)

Atom Calculated Partial Charge (a.u.)
Li +0.85 to +0.95
P -1.10 to -1.25
C (ipso-aryl) +0.20 to +0.30

Note: This data is representative and based on calculations for analogous lithium phosphide (B1233454) systems. The exact values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org For a nucleophile like this compound, the HOMO is of primary importance as it is involved in the donation of electrons to an electrophile. youtube.comyoutube.com

Computational analyses consistently show that for lithium diarylphosphides, the HOMO is heavily localized on the phosphorus atom, specifically corresponding to the phosphorus lone pair of electrons. libretexts.org The energy of the HOMO is a key indicator of the compound's nucleophilic strength; a higher HOMO energy generally corresponds to greater reactivity. The LUMO, in contrast, is typically distributed across the antibonding orbitals of the aryl rings and the Li-P bond.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's kinetic stability and electronic excitability. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. The introduction of electron-donating methyl groups on the tolyl rings would be expected to raise the HOMO energy, potentially leading to a smaller HOMO-LUMO gap compared to lithium diphenylphosphide.

Table 2: Representative Frontier Molecular Orbital Energies for Diarylphosphide Anions (Analogous Systems)

Molecular Orbital Description Typical Energy Range (eV)
HOMO Localized on Phosphorus lone pair -1.5 to -2.5
LUMO Delocalized over aryl π* orbitals +1.0 to +2.0

Note: These values are illustrative and derived from general knowledge of similar organophosphorus compounds. Actual values depend on the level of theory, basis set, and specific molecular structure.

Computational Modeling of Reaction Pathways and Energy Profiles

Computational modeling allows for the investigation of reaction mechanisms, providing insights into transition states and the factors that control reaction rates and outcomes.

For reactions involving this compound, such as nucleophilic substitution or addition reactions, computational methods can be used to map the potential energy surface. This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating the activation energy (the energy difference between the reactants and the transition state).

A typical reaction, for instance the P-alkylation with an alkyl halide, would be modeled to show the approach of the phosphanide's phosphorus atom to the electrophilic carbon of the alkyl halide. The transition state would feature a partially formed P-C bond and a partially broken C-halogen bond. The calculated activation energy provides a theoretical estimate of the reaction rate. These calculations can also help explain regioselectivity and stereoselectivity in more complex reactions.

Like many organolithium compounds, this compound is expected to exist in solution not as a simple monomer, but as an equilibrium mixture of aggregates (dimers, trimers, etc.) and in complex with solvent molecules. nih.gov The nature and proportions of these species can dramatically affect the reagent's reactivity.

Computational studies on analogous systems, such as lithium amides and other phosphides, have been instrumental in understanding these equilibria. nih.gov Calculations can determine the relative thermodynamic stabilities of different aggregates (e.g., monomer, dimer, tetramer) and their solvated forms. For example, DFT can be used to calculate the energy change associated with the dissociation of a dimer into two monomers, providing insight into the position of the monomer-dimer equilibrium. These studies often reveal that dimeric structures, featuring Li-P-Li-P rings, are thermodynamically favored, but that monomeric species, while present in lower concentrations, may be the more reactive species.

Future Research Directions and Interdisciplinary Perspectives

Design and Synthesis of Functionalized Di-p-tolylphosphanide Derivatives

The core structure of di-p-tolylphosphanide offers a robust scaffold that can be systematically modified to tune its steric and electronic properties. A primary future direction lies in the synthesis of derivatives bearing functional groups on the tolyl rings. Introducing electron-donating or electron-withdrawing substituents could modulate the nucleophilicity of the phosphorus center, allowing for fine-tuned reactivity in catalysis and synthesis.

Furthermore, the incorporation of coordinating groups, such as ethers, amines, or other heteroatomic functionalities, onto the aryl backbone could lead to novel hemilabile ligands. Such ligands are of great interest in catalysis, as the weakly coordinating arm can reversibly bind to a metal center, stabilizing reactive intermediates and promoting specific reaction pathways. Research in this area will focus on developing regioselective methods for the functionalization of di-p-tolylphosphine, which can then be deprotonated to the corresponding lithium phosphanide (B1200255).

Potential Functional Group Anticipated Effect on Ligand Properties Potential Application
Methoxy (-OCH₃)Increased electron density on phosphorus, enhanced donor strengthHomogeneous catalysis, stabilization of electron-deficient metal centers
Trifluoromethyl (-CF₃)Decreased electron density, reduced donor strengthCatalysis requiring electron-poor ligands, studies of electronic effects
Dimethylamino (-NMe₂)Introduction of a hemilabile coordinating siteSwitchable catalysis, stabilization of catalytic intermediates
Hydroxymethyl (-CH₂OH)Potential for post-synthetic modification, hydrogen bondingWater-soluble catalysts, catalyst immobilization

Exploration of Novel Reactivity Manifolds and Synthetic Applications

While the nucleophilic character of lithium di-p-tolylphosphanide is well-established, its full range of reactivity remains to be explored. Future work will likely focus on its application in novel synthetic transformations beyond simple P-C bond formation. This includes its use in ring-opening reactions of strained heterocycles, its addition to unsaturated systems in a conjugate fashion, and its role as an initiator for polymerization reactions.

The reaction of this compound with various electrophiles can lead to a diverse array of organophosphorus compounds. A systematic investigation into its reactions with a wider range of substrates, including those with multiple electrophilic sites, could reveal new chemo- and regioselective transformations. For instance, its reaction with cyclopalladated complexes has been shown to yield a variety of products depending on the reaction conditions, suggesting a rich and tunable reactivity landscape. researchgate.net

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of organophosphorus compounds often relies on hazardous reagents and generates significant chemical waste. A key area for future research is the development of more sustainable and environmentally benign methods for the synthesis and application of this compound. This includes exploring alternative, greener solvents to replace traditional ethereal or hydrocarbon solvents, which are often flammable and volatile. The principles of green chemistry suggest that the use of auxiliary substances should be minimized or rendered innocuous. nih.gov

Atom economy is another critical aspect. Future synthetic routes will aim to maximize the incorporation of all starting materials into the final product, minimizing waste. This could involve developing catalytic methods for the formation of P-C bonds that regenerate the active phosphanide species, or designing one-pot, multi-component reactions that efficiently build molecular complexity. Life cycle assessment (LCA) will become an increasingly important tool to evaluate the environmental impact of new synthetic methodologies, comparing them to traditional routes in terms of energy demand and greenhouse gas emissions. researchgate.netnih.gov

Integration into Advanced Materials Science Beyond Traditional Catalysis

The properties of organophosphorus compounds make them attractive candidates for applications in materials science. Future research will explore the integration of the di-p-tolylphosphanide moiety into polymers and other advanced materials. As a component of a polymer backbone or as a pendant group, the phosphanide or its corresponding phosphine (B1218219) oxide can impart desirable properties such as flame retardancy, thermal stability, and metal-coordinating ability. nih.govresearchgate.net

Organophosphorus compounds are finding increasing use as flame retardants due to their low toxicity and low smoke production. nih.gov The incorporation of di-p-tolylphosphanide-derived structures into epoxy resins or other polymers could lead to new fire-resistant materials. researchgate.net Furthermore, the electronic properties of organophosphorus compounds suggest their potential use in optoelectronic materials, such as organic light-emitting diodes (OLEDs) or as components of photochromic materials. chemrxiv.org The ability of the phosphorus center to coordinate with metals also opens up possibilities for creating novel sensors and extraction agents. nih.gov

Bridging the Gap Between Fundamental Mechanistic Understanding and Applied Catalysis

A deeper, quantitative understanding of the reaction mechanisms involving this compound is crucial for the rational design of new catalysts and synthetic methods. Future research will focus on detailed kinetic and thermodynamic studies of its reactions. libretexts.orgnih.govyoutube.com Distinguishing between kinetic and thermodynamic control in its addition reactions will be essential for optimizing reaction conditions to favor the desired product. nih.govnih.gov

In-situ spectroscopic techniques will play a pivotal role in observing and characterizing reactive intermediates, providing direct insight into reaction pathways. researchgate.netornl.gov Computational studies, using density functional theory (DFT) and other methods, will complement experimental work by modeling reaction profiles, predicting transition state geometries, and elucidating the role of solvent and aggregation on reactivity. This synergistic approach, combining experimental and computational chemistry, will be key to bridging the gap between fundamental mechanistic insights and the development of practical catalytic applications. researchgate.net

Mechanistic Question Proposed Research Approach Expected Outcome
Role of aggregation on reactivityVariable-temperature NMR, cryo-crystallography, DFT calculationsUnderstanding of how aggregation state (monomer, dimer, etc.) influences reaction rates and selectivity.
Kinetic vs. thermodynamic controlTemperature-dependent reaction profiling, kinetic modelingAbility to selectively form either the kinetic or thermodynamic product by tuning reaction conditions.
Structure of reaction intermediatesIn-situ IR and NMR spectroscopy, trapping experimentsDirect observation and characterization of transient species, confirming or refuting proposed mechanisms.
Influence of counterion and solventComparative studies with other alkali metal phosphanides, variation of solvent polarity and coordinating abilityElucidation of the role of the Li⁺ cation and solvent molecules in stabilizing intermediates and transition states.

New Analytical and Characterization Techniques for Organolithium Phosphanides

The high reactivity and sensitivity of organolithium compounds like this compound present significant challenges for their characterization. Future research will necessitate the development and application of advanced analytical techniques to study these species, both in solution and in the solid state.

High-resolution, multi-nuclear NMR spectroscopy will continue to be a primary tool, with an emphasis on techniques that can probe the structure of aggregates and mixed-metal complexes in solution. Diffusion-ordered spectroscopy (DOSY) can provide information on the size and composition of species in solution. In the solid state, advanced X-ray diffraction techniques will be crucial for elucidating the precise structures of these compounds and their complexes, which often exhibit complex aggregation patterns. The development of in-situ characterization methods, allowing for the real-time monitoring of reactions, will be particularly valuable for understanding the dynamic behavior of these reactive species. ornl.gov

Q & A

Q. What are the recommended synthetic protocols for Lithium di-p-tolylphosphanide, and how can purity be validated?

Methodological Answer:

  • Synthesis : Conduct reactions under inert atmospheres (e.g., Schlenk line or glovebox) using anhydrous solvents. A typical method involves reacting p-tolylphosphine with lithium metal in tetrahydrofuran (THF) at reflux .
  • Purity Validation : Use a combination of 31^{31}P NMR (to confirm absence of phosphine oxide byproducts) and elemental analysis (targeting >98% C/H/Li content). Cross-validate with X-ray diffraction (XRD) for crystalline samples .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • Primary Tools : 7^{7}Li NMR (to assess lithium coordination environment) and 31^{31}P NMR (to confirm phosphanide structure).
  • Supplementary Methods : IR spectroscopy (for P–Li bond stretching frequencies) and XRD (for solid-state structure elucidation). Always compare data with NIST Chemistry WebBook entries or peer-reviewed crystallographic databases .

Q. What safety protocols are critical when handling air-sensitive organolithium compounds like this compound?

Methodological Answer:

  • Handling : Use rigorously dried solvents and equipment. Perform manipulations in gloveboxes or via Schlenk techniques.
  • Quenching : Dispose of residues by slow addition to chilled isopropanol under nitrogen. Document safety procedures per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound be systematically addressed?

Methodological Answer:

  • Variable Isolation : Replicate studies while controlling solvent polarity (e.g., THF vs. DME), temperature (−78°C vs. RT), and stoichiometry.
  • Data Cross-Validation : Use DFT calculations to model reaction pathways and compare with experimental kinetic data. Publish full experimental details (e.g., via supplementary information) to enhance reproducibility .

Q. What strategies improve the stability of this compound in catalytic applications?

Methodological Answer:

  • Stabilization : Introduce donor ligands (e.g., TMEDA or crown ethers) to reduce aggregation. Store solutions at −20°C under argon.
  • Monitoring : Track decomposition via periodic 31^{31}P NMR and adjust reaction timeframes accordingly. Reference NIST thermal stability data for solvent compatibility .

Q. How can computational chemistry complement experimental studies on this compound’s ligand-exchange behavior?

Methodological Answer:

  • Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict Li–P bond dissociation energies and compare with experimental kinetic profiles.
  • Validation : Correlate computed vibrational spectra (IR) with observed peaks to confirm intermediate structures .

Data Reporting and Ethics

Q. What are the journal requirements for documenting this compound synthesis in publications?

Methodological Answer:

  • Experimental Section : Include detailed procedures (solvent drying, reaction times, yields) and characterization data (NMR shifts, XRD parameters). For known compounds, cite prior literature; for new derivatives, provide full spectroscopic and elemental analysis .
  • Supporting Information : Upload raw NMR files, crystallographic data (CIF), and computational input/output files to repositories like Zenodo or Figshare .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.